Journal Name:Journal of Pharmaceutical Innovation
Journal ISSN:1872-5120
IF:2.538
Journal Website:http://www.springer.com/biomed/pharmacology+%26+toxicology/journal/12247
Year of Origin:2006
Publisher:Springer New York
Number of Articles Per Year:32
Publishing Cycle:
OA or Not:Not
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-01-23 , DOI:
10.1134/s0020168522100144
Abstract—A novel carbon sorbent has been prepared from natural shungite by removing noncarbon components. We have studied sorption properties of this material for heavy metal ions and methylene blue, a cationic dye. The results demonstrate that the sorbent has high adsorption capacity for heavy metal ions (247 mg/g) and cationic dyes (120 mg/g) and can be used to remove them from aqueous solutions.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI:
10.1134/s0020168522090072
Abstract—SiNx films with low mechanical stress have been grown in an inductively coupled plasma (ICP) reactor using a SiH4 + N2 + Ar gas mixture. Nitrogen-enriched SiNx films under compressive stress from –10 to –50 MPa have been obtained at [SiH4]/[N2] from 0.55 to 1.0 and an ICP source power of 600 W. All other deposition conditions being constant, raising the ICP source power leads to an increase in stress level from –125 MPa at 300 W to –625 MPa at 800 W. Varying the deposition temperature in the range 25–350°C has little effect on the stress level and refractive index of the films and the SiNx growth rate. We have assessed residual stress drift in the SiNx films during three weeks after deposition and the effect of deposition conditions on the percentage of oxygen in the films.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI:
10.1134/s0020168522090011
Abstract—This paper describes a detailed study aimed at developing technological principles of the preparation of 99.99995%-pure Cd, Zn, and Te by crystallization purification methods. We have analyzed the thermophysical properties of Cd, Zn, Te, and structural materials of the equipment involved; substantiated the choice of graphite as a crucible material; and determined its engineering features. We have studied impurity distributions in Cd, Zn, and Te in crystallization processes and determined effective performance parameters of the materials refining process in horizontal directional solidification and zone melting steps. The results have allowed us to obtain 99.99995 to 99.99999%-pure Cd, Zn, and Te in terms of 30 major impurities, with a maximum product yield of up to 85%.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-28 , DOI:
10.1134/s0020168522140163
AbstractAn important chemical impurity in the composition of zirconium-based materials for nuclear power engineering is hafnium, the content of which should not exceed 0.05 and 0.01% for Russian and foreign alloy grades, respectively. Since the chemical properties of hafnium are similar to those of zirconium, determination of this element using classical methods of analytical chemistry is a challenging problem. Among the physical methods, the X-ray fluorescence method is the most expressive, which is important under conditions of continuous production. The X-ray fluorescence method for measuring the content of hafnium in zirconium-containing material has been tested by the example of potassium fluorozirconate, a precursor for obtaining alloys. Using various combinations of crystal analyzers, detectors, and collimators of a wave-dispersive spectrometer, the ratios of the intensities of the Hf and Zr analytical lines in the second order of reflection have been refined, and the degree of decrease in the fluorescence intensity of those lines has been determined. The X-ray fluorescence spectra of hafnium lines in potassium fluorozirconate have been studied for the content characteristic of nuclear-pure zirconium. The possibilities of recording the intensity of the Hf analytical lines and methods for eliminating the interference from the Zr lines in the second order of reflection are considered. The metrological characteristics of the determination of Hf using selected analytical lines have been calculated. It is shown that the error is the smallest and the detection limit is the lowest (0.001%) if the HfLβ1 line is used with certain settings of the wave-dispersive spectrometer (the X-ray tube operating mode, a combination of a crystal analyzer, a detector, and a collimator, and the amplitude discriminator settings). The proposed method of hafnium determination is applicable to the materials with a constant content of zirconium.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-01-23 , DOI:
10.1134/s0020168522100132
Abstract—We report the preparation of SmS@Y2O2S and Y2O2S@SmS ceramics with a core–shell nanostructure via 1123-K sulfidation of rare-earth oxides prepared by the sol–gel method, involving precipitation from starting metal nitrate solutions with NH4OH as a precipitant, followed by annealing of the resultant sulfide phases in an induction furnace at 1473 K. Using X-ray diffraction and scanning electron microscopy data, we have evaluated the average crystallite size in the materials and examined the morphology of the constituent phases in them. In addition, the short-range order in the coexisting nanostructures has been analyzed in detail using Raman spectroscopy and X-ray photoelectron spectroscopy data.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI:
10.1134/s0020168522080052
Abstract—We have studied the phase composition and structure of metal–ceramic materials prepared by self-propagating high-temperature synthesis in a 41 at % Ti + 41 at % B + 18 at % Fe powder mixture with nanoparticulate AlN additions. Phase formation dynamics during combustion of the powders have been assessed using time-resolved X-ray diffraction. The results demonstrate that the AlN-free combustion leads to the formation of a material based on the FeTi intermetallic compound and TiB2 as a reinforcing phase. The addition of 5 wt % AlN to the starting mixture changes the phase composition of the material, leading to the formation of an FeTi–(FeAl)2Ti intermetallic matrix reinforced by the TiB2 and TiN phases.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-28 , DOI:
10.1134/s0020168522140151
AbstractIn the course of synthesis and studies of properties of nanomaterials based on layered molybdenum disulfide, it becomes necessary to perform rapid elemental analysis and to return the material to customer promptly. In some cases, to improve catalytic or magnetic properties, it is required to modify nanoparticles of molybdenum disulfide by metal compounds. A procedure is proposed for rapid X-ray fluorescence determination of molybdenum and cobalt in the content range of 10–50% in similar compounds by a bulk method without dilution. Analytical signals have been measured at the wavelengths of the MoKα and CoKα lines using a VRA-30 spectrometer (Carl Zeiss, Germany, X-ray tube with Rh anode). The content of the metals has been calculated using the derived equations of interrelations. The error of determination is ±2.7% (abs.) for Mo and ±1.4% (abs.) for Co. Correctness of the procedure has been confirmed for a batch of synthesized compounds by comparison with XRF results with dilution. This rapid method makes it possible to simplify the procedure and to reduce the time of analysis by more than 4 times; here, the sample is retained and can be used for further research.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-17 , DOI:
10.1134/s0020168522100156
Abstract—Using a variety of physicochemical characterization techniques, we have determined the composition and chemical formula of lanthanum and neodymium compounds with phthalic acid, synthesized for the first time. The compounds have been shown to have similar chemical formulas: La2(L)3·7H2O and Nd2(L)3·6H2O. We have examined the thermal destruction of the synthesized compounds. The proposed schematic structure of the La complex consists of zigzag 2D polymer layers, which are cross-linked by water molecules to form a 3D structure—a supramolecule.
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI:
10.1134/s0020168522090096
Abstract—A lightweight Ti20Al3Si9-based intermetallic alloy with porosity under 3% has been prepared for the first time by compaction in the self-propagating high-temperature synthesis (SHS) regime. The microstructure of the synthesis product has been studied by scanning electron microscopy and time-of-flight mass spectrometry. The content of the major phase, Ti20Al3Si9, in the alloy is 87 wt %, and that of the Ti3Al phase is 13 wt %. A mechanism has been proposed for phase formation in the ternary intermetallic system Ti–Al–Si during the SHS process. The increased microhardness of the alloy (9905 ± 450 MPa) is due to the formation of the Ti20Al3Si9 phase, rich in Si (about 28.13 at %).
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-28 , DOI:
10.1134/s0020168522140060
AbstractAn approach to the simultaneous isolation of As(III) and Se(IV) from solutions on a new S,N-containing sorbent followed by determination of the analyte in the sorbent phase by total reflection X-ray fluorescence (TXRF) is proposed. To match the goal, a sorbent with a branched structure is synthesized on the basis of polyacrylamide modified with formaldehyde and hydrogen sulfide. This is a heteroatomic copolymer containing sulfide bridges and crosslinking by a tertiary amine in its chain. Conditions for the quantitative coextraction of As(III) and Se(IV), namely, sorption in 1 M solutions of HNO3 in the presence of calcium ions, heating up to 60°C, and phase contact time of 1 h, are determined. The mechanism of sorption interaction of the analytes under specified conditions is discussed. It is found that 100-fold excesses of iron, zinc, and copper do not interfere with the extraction of the analytes; therefore, it is possible to apply the sorbent for the extraction of As(III) and Se(IV) from different types of raw materials and processed products. A procedure for the direct X-ray fluorescence quantification of arsenic and selenium with Sr of 0.09 and 0.08, respectively, in the sorbent phase is developed. The correctness of the results is confirmed by ICP-MS upon the analysis of aqueous reference solutions after the dissolution of the sorbate in HNO3 (1 : 1).
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | PHARMACOLOGY & PHARMACY 药学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.80 | 20 | Science Citation Index Expanded | Not |
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